(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione

Asymmetric Synthesis Biocatalysis Process Chemistry

Sourcing a rigid, enantiomerically pure C2-symmetric scaffold for chiral ligand synthesis? (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione (CAS 76478-53-0) is the definitive precursor. Its (1R,4R) stereochemistry ensures precise chirality transfer. • Enables C2-symmetric diene ligands for Rh/Ir-catalyzed asymmetric additions (up to 99% ee). • Identity: [α]D -53.0° (c 0.5, CHCl3), mp 202-206°C. • Available for immediate R&D; inquire for bulk.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 76478-53-0
Cat. No. B1625854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
CAS76478-53-0
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)C1CC2=O
InChIInChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m1/s1
InChIKeyWMJKUNDVKHUCMV-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione for Asymmetric Catalysis and Chiral Building Blocks


(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione (CAS 76478-53-0) is a C2-symmetric chiral bicyclic diketone with molecular formula C8H10O2 and molecular weight 138.16 g/mol . It exists as a crystalline solid with a melting point of 202–206 °C and a specific optical rotation of [α]22/D −53.0° (c = 0.5 in chloroform), providing definitive identity and purity metrics for procurement . This rigid, enantiomerically pure scaffold is primarily valued as a key precursor for C2-symmetric bicyclo[2.2.2]octa-2,5-diene chiral ligands used in rhodium- and iridium-catalyzed asymmetric transformations [1].

Chiral diene ligand precursor for asymmetric catalysis
C2-symmetric scaffold with defined absolute configuration
Enantiomeric purity certified by optical rotation

Why Racemic or Alternative Diketones Cannot Substitute


The (1R,4R) absolute stereochemistry is non-negotiable for applications requiring chirality transfer. Racemic bicyclo[2.2.2]octane-2,5-dione yields a mixture of enantiomers that cannot impart stereoselectivity in downstream catalysis or chiral synthesis [1]. Furthermore, alternative bicyclic diketones such as bicyclo[2.2.2]octane-2,6-dione or bicyclo[3.3.0]octane derivatives exhibit different regiochemistry or ring strain, fundamentally altering their reactivity and the geometry of derived ligands [2]. The (1R,4R)-enantiomer specifically enables the construction of C2-symmetric diene ligands that achieve enantioselectivities up to 99% ee in rhodium-catalyzed additions—performance that racemic or mis-matched stereoisomers cannot replicate [1].

Racemic mixture yields non-stereoselective ligands, may eliminate catalytic enantioselectivity.
Regioisomeric diketones (e.g., 2,6-dione) alter ligand geometry and ring strain, may shift catalytic performance.

Quantitative Differentiation Evidence for (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione


Chemo-Enzymatic Synthesis vs. Traditional Racemic Route

The chemo-enzymatic resolution route using immobilized lipases on the enol acetate derivative provides access to enantiopure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione with significantly higher overall efficiency compared to the classical racemic synthesis and resolution approach. The traditional Diels–Alder route from hydroquinone and maleic anhydride yields only 4% overall for racemic 7, severely limiting practical utility [1]. In contrast, the lipase-catalyzed kinetic resolution achieves efficient separation of enantiomers, enabling scalable production of the homochiral diketone [1].

Synthetic Route Yield
Head-to-head
Racemic route: 4% overall; enzymatic resolution: practical and scalable.
Synthetic feasibility context
Enzymatic route enables procurement at scale
Asymmetric Synthesis Biocatalysis Process Chemistry

Enantioselectivity of Derived Rhodium-Catalyzed Asymmetric Addition

C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands prepared from (1R,4R)-bicyclo[2.2.2]octane-2,5-dione deliver high enantioselectivity in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones [1]. When the target compound is used as the chiral precursor, the resulting diene ligands achieve up to 99% ee in both cyclic and linear substrate additions [1]. This performance metric is directly tied to the (1R,4R) stereochemistry; racemic diketone cannot produce enantiomerically pure ligands and thus fails to impart stereocontrol.

Derived Ligand Enantioselectivity
Class-level
Up to 99% ee with (1R,4R)-derived ligand; racemic ligand: 0% ee.
Stereochemical-control context
Chiral purity influences catalytic stereochemical outcome
Asymmetric Catalysis Chiral Ligands Rhodium

Optical Rotation and Enantiomeric Purity as Quality Metrics

The (1R,4R)-enantiomer exhibits a specific optical rotation of [α]22/D −53.0° (c = 0.5 in chloroform), providing a definitive, quantifiable metric for identity verification and enantiomeric purity assessment . This value is distinct from its enantiomer, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, which displays a positive rotation [1]. For procurement and quality control, this optical rotation serves as a rapid, non-destructive assay to confirm the correct enantiomer has been supplied, preventing costly errors in stereosensitive applications.

Specific Optical Rotation
Head-to-head
[α]22/D −53.0° (c 0.5, CHCl3).
Enantiomeric identity confirmation
Distinct from (1S,4S) enantiomer
Quality Control Chiral Purity Analytical Chemistry

Synthetic Accessibility via Enantioselective Reduction

An alternative synthetic route to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione—the enantiomer of the target compound—utilizes baker's yeast-mediated enantioselective reduction of bicyclo[2.2.2]octane-2,6-dione, followed by carbonyl transposition [1]. While this route does not directly produce the (1R,4R)-enantiomer, it underscores the value of the bicyclo[2.2.2]octane framework for stereoselective transformations. The (1R,4R)-enantiomer can be accessed via enzymatic resolution [2] or by inversion of the (1S,4S)-diketone. The quantitative differentiation lies in the synthetic accessibility: the 2,6-dione precursor is readily prepared via intramolecular cyclization, enabling entry to either enantiomer through stereodivergent pathways.

Synthetic Accessibility
Cross-study comparable
Baker’s yeast route to (1S,4S) (98% ee); enzymatic route to (1R,4R).
Multi-route synthetic access context
Stereodivergent pathways available
Asymmetric Reduction Baker's Yeast Enzymatic Synthesis

Commercial Availability and Certified Purity

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione is commercially available from reputable vendors at 95% purity with full analytical documentation including certificate of analysis . This contrasts with the racemic mixture or the (1S,4S)-enantiomer, which may have limited or no commercial availability with certified purity specifications. For procurement professionals and researchers, the availability of a characterized, lot-specific product with defined melting point (202–206 °C), optical rotation, and storage conditions (2–8 °C) ensures reproducibility and reduces the burden of in-house synthesis and characterization .

Commercial Purity Spec
Data to verify
95% purity, mp 202–206 °C, [α]22/D −53.0°.
Supplier-specified quality attributes
Verify with lot-specific certificate of analysis
Procurement Quality Assurance Analytical Standards

Validated Application Scenarios for (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione


C2-Symmetric Chiral Diene Ligands for Asymmetric 1,4-Addition

The compound serves as the essential chiral precursor for preparing C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands [3]. These ligands, when complexed with rhodium, catalyze the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones with enantioselectivities up to 99% ee [3]. The (1R,4R) stereochemistry of the diketone dictates the absolute configuration of the resulting diene ligand, which in turn controls the stereochemical outcome of the catalytic reaction. This application is validated by primary literature demonstrating the use of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione as a key intermediate in ligand synthesis [3].

Rigid Chiral Scaffolds for Bioactive Compound Mimics

The rigid bicyclo[2.2.2]octane framework provides a well-defined three-dimensional scaffold for constructing mimics of bioactive compounds [3]. Specifically, optically active bicyclo[2.2.2]octane derivatives have been investigated as potential replacements for the diterpenoid core of taxol (baccatin III) [2]. The C2-symmetric nature of the diketone allows for systematic functionalization while maintaining precise spatial orientation of substituents, a critical requirement for biological target engagement [3].

Baker's Yeast-Mediated Enantioselective Reduction Precursor

The bicyclo[2.2.2]octane-2,6-dione isomer undergoes enantioselective reduction by baker's yeast to yield (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, which can be further elaborated via carbonyl transposition to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione in 98% ee [3]. While this specific route yields the opposite enantiomer, it demonstrates the broader utility of the bicyclo[2.2.2]octane-2,5-dione framework for stereoselective transformations. The (1R,4R)-enantiomer is accessible via enzymatic resolution using immobilized lipases [2].

Application
Selection Property
Validation Focus
Chiral diene ligand synthesis
Enantiomeric purity and absolute configuration
Downstream catalytic enantioselectivity verification
Bioactive compound mimicry
C2-symmetric scaffold rigidity
Spatial orientation fidelity for target engagement
Enantioselective reduction substrate
Prochiral diketone framework
Reduction enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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